![molecular formula C10H12BrFN2 B7355600 6-bromo-2-[(3S)-3-fluoropyrrolidin-1-yl]-3-methylpyridine](/img/structure/B7355600.png)
6-bromo-2-[(3S)-3-fluoropyrrolidin-1-yl]-3-methylpyridine
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Overview
Description
6-bromo-2-[(3S)-3-fluoropyrrolidin-1-yl]-3-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula C10H12BrFN2 and is commonly referred to as 6-bromo.
Mechanism of Action
The exact mechanism of action of 6-bromo is not well understood. However, studies have suggested that this compound acts as an inhibitor of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 6-bromo has significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. Additionally, 6-bromo has been shown to improve cognitive function and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-bromo is its potential as a lead compound for the development of new drugs and therapies. This compound has shown promising results in preclinical studies and has the potential to be developed into a new drug. However, one of the limitations of 6-bromo is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of 6-bromo. One of the areas of focus is the development of new drugs and therapies based on the structure of 6-bromo. Researchers are also investigating the potential of this compound in the treatment of other diseases, including diabetes and cardiovascular disease. Additionally, studies are being conducted to improve the solubility of 6-bromo and make it more suitable for use in lab experiments.
Synthesis Methods
The synthesis of 6-bromo involves the reaction of 3-fluoropyrrolidine, 2,6-dibromomethyl-3-methylpyridine, and cesium carbonate in DMF at 120°C. The reaction mixture is then cooled, and the resulting product is isolated by column chromatography.
Scientific Research Applications
6-bromo has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Researchers have also investigated the use of 6-bromo in the development of new drugs and therapies.
properties
IUPAC Name |
6-bromo-2-[(3S)-3-fluoropyrrolidin-1-yl]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c1-7-2-3-9(11)13-10(7)14-5-4-8(12)6-14/h2-3,8H,4-6H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZDBJDOWQJHQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)N2CCC(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C=C1)Br)N2CC[C@@H](C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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